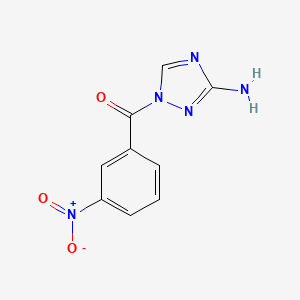
3,3-dimethyl-N-2-naphthylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-2-naphthylbutanamide, also known as DMNB, is a synthetic compound that has been widely studied for its various biological and pharmacological properties. DMNB is a member of the family of synthetic cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function.
Wirkmechanismus
3,3-dimethyl-N-2-naphthylbutanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes. By activating these receptors, 3,3-dimethyl-N-2-naphthylbutanamide can modulate the release of neurotransmitters and other signaling molecules, leading to its various biological effects.
Biochemical and Physiological Effects:
3,3-dimethyl-N-2-naphthylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain, as well as to have anti-inflammatory effects in models of arthritis. 3,3-dimethyl-N-2-naphthylbutanamide has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,3-dimethyl-N-2-naphthylbutanamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its various physiological functions. However, one limitation of 3,3-dimethyl-N-2-naphthylbutanamide is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
Zukünftige Richtungen
There are many potential future directions for research on 3,3-dimethyl-N-2-naphthylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. 3,3-dimethyl-N-2-naphthylbutanamide may also have potential as a therapeutic agent for pain management, particularly in cases of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of 3,3-dimethyl-N-2-naphthylbutanamide and its potential off-target effects.
Synthesemethoden
The synthesis of 3,3-dimethyl-N-2-naphthylbutanamide involves the reaction of 2-naphthylbutanone with 3,3-dimethylaminopropyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield pure 3,3-dimethyl-N-2-naphthylbutanamide.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-2-naphthylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, as well as anti-inflammatory and neuroprotective effects. 3,3-dimethyl-N-2-naphthylbutanamide has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-naphthalen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHIFBSHMFTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)


![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
